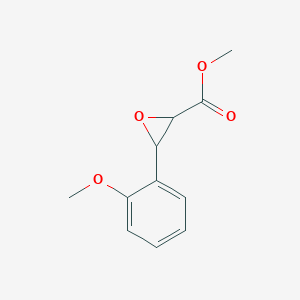

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate

描述

属性

IUPAC Name |

methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-8-6-4-3-5-7(8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZNUGSVQMGEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296661 | |

| Record name | methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-53-2 | |

| Record name | NSC110709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enzymatic Synthesis

One of the most notable methods for synthesizing this compound is through enzymatic resolution, which involves the use of lipases to achieve enantioselectivity. This method is particularly advantageous due to its mild reaction conditions and high specificity.

- Procedure:

- Racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester is treated with lipase from Serratia marcescens.

- The reaction typically occurs in an emulsion bioreactor, which enhances phase separation and product yield.

- The process results in the formation of optically active this compound with high purity.

Chemical Synthesis

Chemical synthesis of this compound can also be performed using traditional organic chemistry techniques:

-

- The starting material can be synthesized from the corresponding phenolic compound via epoxidation using m-chloroperbenzoic acid as the oxidizing agent.

- The reaction is typically conducted under acidic conditions to facilitate the formation of the oxirane ring.

-

- Following epoxidation, the resultant compound undergoes esterification with methanol or a methanol derivative to yield this compound.

Summary of Reaction Conditions

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Enzymatic Resolution | Lipase from Serratia marcescens, mild conditions | High yield |

| Chemical Synthesis | m-Chloroperbenzoic acid, acidic conditions | Moderate yield |

Reaction Mechanisms and Analysis

Enzymatic Hydrolysis

The enzymatic method involves hydrolysis where lipase catalyzes the breakdown of racemic mixtures into optically pure forms. This process benefits from:

- Specificity: High selectivity towards one enantiomer.

- Environmentally Friendly: Reduced need for harsh chemicals.

Applications and Importance

This compound serves as an important intermediate in pharmaceutical chemistry, particularly in synthesizing cardiovascular drugs such as diltiazem. Its ability to form various derivatives through further chemical transformations enhances its utility in drug development.

化学反应分析

Types of Reactions:

Oxidation: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate can undergo oxidation reactions, where the oxirane ring is opened to form diols or other oxidized products.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, leading to ring-opening and the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids like mCPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted alcohols, ethers, or amines.

科学研究应用

Chemical Properties and Structure

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate has the molecular formula and features an oxirane (epoxide) ring, a carboxylate ester, and a methoxyphenyl group. The unique structure of this compound contributes to its reactivity and utility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its epoxide structure allows for various transformations, making it a valuable building block in organic synthesis.

Pharmaceutical Development

The compound's unique structure makes it a promising scaffold for drug development. It can be modified to create derivatives that target specific biological receptors or enzymes. For instance, research has indicated potential interactions with nucleophilic sites on biomolecules, which could lead to significant modifications affecting biological functions.

Polymer Chemistry

In industry, this compound is utilized in synthesizing specialized polymers and resins. The reactive oxirane ring can participate in polymerization reactions, leading to materials with unique properties suitable for various applications.

Case Study 1: Drug Development

A study explored the use of this compound as a precursor for synthesizing new anti-cancer agents. The compound was modified to enhance its affinity for cancer cell receptors, demonstrating its potential in targeted therapy.

Case Study 2: Polymer Synthesis

Research conducted on the application of this compound in creating biodegradable polymers highlighted its role in developing eco-friendly materials. The incorporation of the oxirane group facilitated cross-linking reactions that improved the mechanical properties of the resulting polymers.

作用机制

The mechanism of action of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, with comparisons based on substituent positions, synthesis pathways, and physicochemical properties:

Structural and Electronic Comparisons

- In contrast, the 4-methoxyphenyl analog (CAS 96125-49-4) exhibits para-substitution, which may stabilize resonance structures differently .

- Electronic Modifiers: Replacement of methoxy with a cyano group () drastically alters reactivity due to the cyano group’s electron-withdrawing nature, making the epoxide more susceptible to nucleophilic attack.

Physicochemical Properties

- Polarity : The 2-methoxyphenyl derivative is expected to exhibit higher polarity than its phenyl analog (CAS 19190-80-8) due to the methoxy group’s electron-donating effects. This may enhance solubility in polar solvents .

- Thermodynamic Stability : indicates that tert-butyl-substituted epoxides are synthesized via exothermic pathways, whereas methoxy-substituted derivatives require endothermic conditions, suggesting lower thermodynamic stability for the latter .

Critical Analysis of Evidence Limitations

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for this compound are lacking in the provided evidence. Properties are inferred from structural analogs.

生物活性

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, a compound characterized by its oxirane (epoxide) structure and methyl ester group, has garnered interest in various fields of biological research due to its potential interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an organic molecule with the following structural formula:

This compound contains an epoxide ring, which is known for its reactivity towards nucleophiles, making it significant in biochemical interactions.

Target Enzymes

The primary biological activity of this compound is associated with its interaction with various enzymes. Notably, it has been studied for its potential as a substrate for lipases, particularly from Serratia marcescens, which catalyze the hydrolysis of the compound. This enzymatic reaction leads to the formation of optically active derivatives that may exhibit distinct biological properties .

Mode of Action

The interaction with lipase enzymes results in hydrolyzing reactions that can produce various products, including carboxylic acids and ketones. The reactivity of the epoxide group allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially modifying their functions.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. The presence of the methoxyphenyl group may enhance interactions with cellular targets involved in cancer progression. For instance, studies have shown that related compounds can inhibit specific kinases associated with tumor growth .

Enzymatic Resolution Studies

A significant study focused on the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using lipases. This process yielded optically active products with high enantiomeric excess, demonstrating the compound's potential in pharmaceutical applications such as the synthesis of diltiazem, a calcium channel blocker used in cardiovascular therapies .

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on structurally similar compounds to assess their effects on cancer cell lines. These studies typically measure IC50 values (the concentration required to inhibit cell growth by 50%), providing insights into the potential therapeutic applications of this compound and its derivatives .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:

- Pharmaceutical Synthesis : Key intermediates in the production of drugs like diltiazem.

- Biochemical Research : Investigating enzyme interactions and potential modifications to biomolecules.

- Industrial Chemistry : Used as a building block for producing fine chemicals and other industrial applications.

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, and what are their mechanistic considerations?

The compound is typically synthesized via stereoselective epoxidation of α,β-unsaturated esters. For example, palladium-catalyzed asymmetric Claisen rearrangements can yield enantiomerically enriched epoxides. Catalytic systems like Pd(S)-t-BuPHOX₂ in CH₂Cl₂ (used for analogous compounds) achieve high enantiomeric excess (ee) by leveraging chiral ligands to control stereochemistry . Quantum-chemical calculations (e.g., AM1 method) can predict reaction thermodynamics, such as endothermicity and activation energy, guiding experimental optimization of temperature and pH .

Q. How is the stereochemical configuration of the epoxide group characterized experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical determination. Programs like SHELXL refine crystal structures using intensity data, even for small molecules . Complementary techniques include ¹H/¹³C NMR (e.g., coupling constants for vicinal protons) and polarimetry to measure optical rotation, which correlates with ee .

Q. What analytical methods are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography–mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms structural integrity, with characteristic signals for the epoxide (δ ~3.5–4.5 ppm) and methoxy groups (δ ~3.3 ppm) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reaction outcomes be resolved?

Discrepancies may arise from approximations in semi-empirical methods (e.g., AM1). To address this, validate computational results with higher-level theories (DFT) or experimental calorimetry (DSC). For example, highlights that endothermic synthesis reactions predicted by AM1 require experimental verification under controlled conditions (e.g., inert atmosphere, optimized stoichiometry) .

Q. What strategies enhance enantioselectivity in asymmetric synthesis of this epoxide?

Chiral palladium catalysts (e.g., Pd[(R)-BINAP]) paired with non-polar solvents (CH₂Cl₂) improve stereocontrol by stabilizing transition states through π-π interactions. Kinetic resolution via chiral columns (HPLC) or enzymatic methods can further purify enantiomers. demonstrates 90–100% yields and high ee using tailored Pd-ligand systems .

Q. How do substituent effects (e.g., methoxy position) influence reactivity and stability?

The 2-methoxyphenyl group introduces steric hindrance and electronic effects (e.g., resonance donation), altering epoxide ring strain and nucleophilic reactivity. Comparative studies with 4-methoxyphenyl analogs (CAS 42245-42-1) reveal differences in hydrolysis rates and thermal stability via TGA/DSC .

Methodological Considerations

Q. What computational tools model the reaction pathway for epoxide formation?

Semi-empirical (AM1) and density functional theory (DFT) methods calculate transition states and activation energies. Software like Gaussian or ORCA visualizes intermediates, while molecular dynamics simulations predict solvent effects .

Q. How can crystallographic data resolve ambiguous NMR assignments?

SHELX-refined X-ray structures provide precise bond angles and torsion angles, clarifying overlapping NMR signals. For example, the dihedral angle between the epoxide and methoxyphenyl group affects ¹H coupling patterns .

Data Contradiction Analysis

Q. How to address conflicting results between theoretical and experimental thermodynamic data?

Re-evaluate computational parameters (e.g., basis sets, solvation models) and cross-validate with isothermal titration calorimetry (ITC). notes that endothermicity in similar compounds may require revised solvation energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。